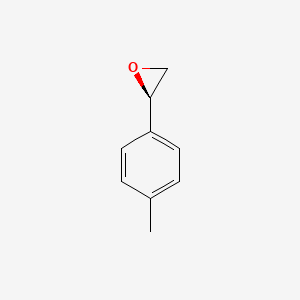
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of a chlorophenyl group, a hydroxyethylamino group, and a furanone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylamino Group: This step involves the nucleophilic substitution reaction where the hydroxyethylamino group is attached to the furanone ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dihydro-5-(4-bromophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-methylphenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-nitrophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
Uniqueness
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The hydroxyethylamino group also contributes to its solubility and interaction with biological targets.
特性
CAS番号 |
139084-76-7 |
|---|---|
分子式 |
C12H15Cl2NO3 |
分子量 |
292.15 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-(2-hydroxyethylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO3.ClH/c13-9-3-1-8(2-4-9)11-7-10(12(16)17-11)14-5-6-15;/h1-4,10-11,14-15H,5-7H2;1H |
InChIキー |
ULWYHKBFLSHNAZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)



